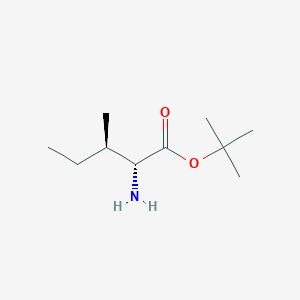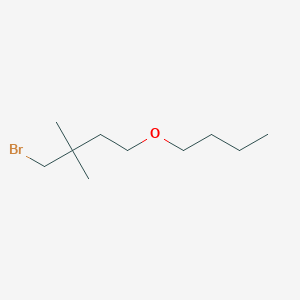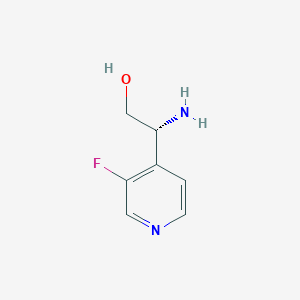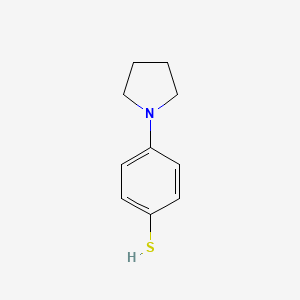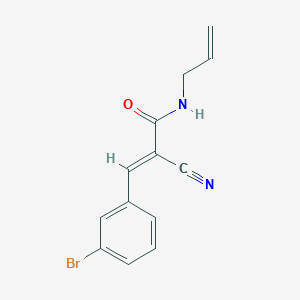
3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide is an organic compound with a complex structure that includes a bromophenyl group, a cyano group, and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitrile Formation: Conversion of a suitable precursor to a nitrile group.
Amidation: Formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions at the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide
- 3-(3-chlorophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide
- 3-(3-bromophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyano and a bromophenyl group
Properties
Molecular Formula |
C13H11BrN2O |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
(E)-3-(3-bromophenyl)-2-cyano-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C13H11BrN2O/c1-2-6-16-13(17)11(9-15)7-10-4-3-5-12(14)8-10/h2-5,7-8H,1,6H2,(H,16,17)/b11-7+ |
InChI Key |
YSVVBEPGSQDJBI-YRNVUSSQSA-N |
Isomeric SMILES |
C=CCNC(=O)/C(=C/C1=CC(=CC=C1)Br)/C#N |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC(=CC=C1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



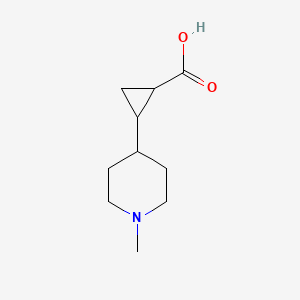
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
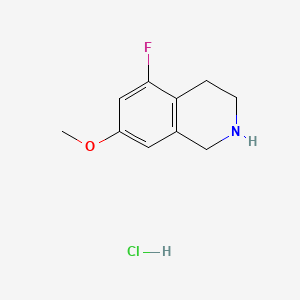
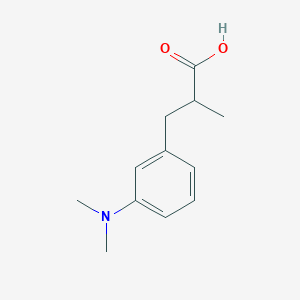
![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
